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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl (4-
bromobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-bromobenzoyl)acetate is a pivotal 3-keto ester intermediate in synthetic organic
chemistry, valued for its versatile reactivity. Its molecular architecture, featuring an aromatic
bromide, a B-dicarbonyl system, and an ester functional group, makes it a foundational building
block for the synthesis of a wide array of complex molecules, particularly heterocyclic
compounds of medicinal interest. This guide provides a comprehensive examination of its
chemical identity, physicochemical properties, spectroscopic profile, synthesis, and chemical
reactivity. We delve into the causality behind its spectral characteristics and explore its utility as
a synthon in drug discovery workflows, supported by detailed experimental protocols and
safety considerations.

Chemical Identity and Structure

Ethyl (4-bromobenzoyl)acetate is a substituted aromatic 3-keto ester. The presence of the
bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, while
the -keto ester moiety allows for a rich variety of classical and modern chemical
transformations.
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o |[UPAC Name: ethyl 3-(4-bromophenyl)-3-oxopropanoate[1][2]

e Synonyms: (4-Bromobenzoyl)acetic Acid Ethyl Ester, Ethyl 3-(4-Bromophenyl)-3-
oxopropionate, Ethyl 4-bromobenzoylacetate[2]

e CAS Number: 26510-95-2[1]

e Molecular Formula: C11H11BrOs[1]

e Molecular Weight: 271.11 g/mol [2]

e SMILES: CCOC(=0)CC(=0)clccc(Br)ccl

e InChl Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N[1]
Caption: 2D Structure of Ethyl (4-bromobenzoyl)acetate.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions,
including solvent selection, reaction temperature, and purification methods.

Property Value Source(s)

White or Colorless to Light

Appearance yellow powder, lump, or clear
liquid

Boiling Point 268-269 °C (lit.)

Density 1.432 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.5700 (lit.)

Spectroscopic Profile: A Structural Verification

Spectroscopic data provides an empirical fingerprint of the molecule, confirming its structure
and purity. The key features are dictated by the electronic environment of the protons and
carbon atoms.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is the most powerful tool for confirming the arrangement of protons
in the molecule. For a solution in CDCls:

Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will exhibit a
characteristic pattern. The two protons ortho to the bromine (meta to the carbonyl) and the
two protons ortho to the carbonyl (meta to the bromine) will appear as two distinct doublets,
typically between & 7.6 and 7.9 ppm.

Ethyl Ester Protons:

o Methylene (-OCH2CHs): A quartet around & 4.2 ppm. The downfield shift is due to the
deshielding effect of the adjacent oxygen atom. The quartet splitting (4 lines) arises from
coupling to the three protons of the methyl group (n+1 rule, 3+1=4).

o Methyl (-OCH2CHs): A triplet around & 1.2 ppm. The signal is split into a triplet by the two
neighboring methylene protons (n+1 rule, 2+1=3).

Active Methylene Protons (-COCH2CO-): These protons are situated between two electron-
withdrawing carbonyl groups, which significantly increases their acidity and shifts their
resonance downfield. In the predominant keto tautomer, this signal appears as a sharp
singlet around & 4.0 ppm. The presence of the enol tautomer would result in a separate vinyl
proton signal around & 5.6-6.0 ppm and a broad enolic hydroxyl proton signal further
downfield.

3C NMR Spectroscopy (Predicted)

e Carbonyl Carbons: Two distinct signals in the downfield region (6 165-200 ppm). The ketone
carbonyl (C=0) is typically more deshielded (~195 ppm) than the ester carbonyl (~167 ppm).

e Aromatic Carbons: Four signals are expected for the para-substituted ring. The carbon
bearing the bromine (C-Br) will appear around & 128 ppm, while the carbon attached to the
carbonyl group (C-C=0) will be around & 135 ppm. The other two aromatic CH signals will
appear in the 6 129-132 ppm range.
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o Ethyl & Methylene Carbons: The ester methylene carbon (-OCH2CHs) appears around & 61
ppm, the active methylene carbon (-COCH2CO-) around & 45 ppm, and the terminal methyl
carbon (-OCH2CHs) upfield around & 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.

e C=0 Stretching: Two strong, sharp absorption bands are expected. The aromatic ketone
C=0 stretch typically appears around 1685 cm~1, while the ester C=0 stretch is found at a
higher frequency, around 1735 cm~1,

e C-O Stretching: A strong band for the ester C-O linkage will be present in the 1200-1300
cm~1 region.

e Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm~1 region.

o C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm~1.

Synthesis and Purification

Ethyl (4-bromobenzoyl)acetate is typically synthesized via a Claisen condensation reaction.
This reaction involves the acylation of an enolate with an ester. Acommon and effective route is
the reaction between ethyl acetate and a 4-bromobenzoyl derivative, such as ethyl 4-
bromobenzoate, using a strong base.
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Caption: General workflow for the synthesis and purification of Ethyl (4-bromobenzoyl)acetate.
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Experimental Protocol: Claisen Condensation

This protocol is a representative procedure adapted from the synthesis of analogous (3-keto
esters[3].

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool
the flask to -78 °C in a dry ice/acetone bath.

o Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base, such as lithium
hexamethyldisilazide (LHMDS) (1.3 M in THF, 1.5 equivalents), to the flask. Then, add ethyl
acetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the
temperature at -78 °C. Allow the resulting enolate solution to stir for 30 minutes.

e Acylation: Add a solution of ethyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF to the
reaction mixture dropwise over 30 minutes.

o Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to
room temperature and stir overnight. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and
carefully quench the reaction by the slow addition of saturated aqgueous ammonium chloride
(NHa4Cl) solution.

o Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous
layer with ethyl acetate (3 x volume of THF).

e Workup - Washing & Drying: Combine the organic layers and wash sequentially with water
and brine. Dry the organic phase over anhydrous sodium sulfate (Naz=S0a), filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a
gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Synthetic Utility
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The synthetic value of ethyl (4-bromobenzoyl)acetate stems from its multiple reactive sites,
making it a versatile precursor in drug development.

Ethyl (4-bromobenzoyl)acetate

A

Active Methylene (a-Carbon) Ester Group Aryl Bromide B-Dicarbonyl System
- Alkylation - Hydrolysis - Suzuki Coupling - Hantzsch Pyridine Synthesis
- Acylation - Transesterification - Heck Reaction - Knorr Pyrrole Synthesis
- Condensation - Amidation - Buchwald-Hartwig Amination - Paal-Knorr Furan Synthesis

A\

Bi-aryl Compounds

Substituted Heterocycles

Functionalized Scaffolds (Pyrimidines, Pyrazoles, etc.)

Click to download full resolution via product page
Caption: Key reactive sites and synthetic pathways for Ethyl (4-bromobenzoyl)acetate.

o Active Methylene Group: The protons on the carbon alpha to both carbonyl groups are acidic
and can be easily removed by a base. The resulting enolate is a potent nucleophile, readily
undergoing alkylation and acylation reactions. This site is also crucial for condensation
reactions with hydrazines, ureas, and other bifunctional reagents to form five- and six-
membered heterocyclic rings (e.g., pyrazoles, pyrimidines), which are common scaffolds in
medicinal chemistry.

e Aryl Bromide: The C-Br bond serves as a key site for palladium-catalyzed cross-coupling
reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this
position, enabling the construction of complex molecular libraries for structure-activity
relationship (SAR) studies.

o [B-Dicarbonyl Moiety: This functional group is a classic precursor for a multitude of named
reactions used to build heterocyclic cores. For instance, reaction with an a,3-unsaturated
ketone and an ammonia source (Hantzsch synthesis) yields dihydropyridines, a class of
compounds known for their cardiovascular applications.
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Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the
integrity of the compound.

o Hazard Classification: Classified as a combustible liquid. Some suppliers do not classify it as
a hazardous substance under REGULATION (EC) No 1272/2008[4]. However, it is prudent
to handle it with care.

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[5].

e Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of
vapors[4][5]. Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after
handling[5].

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6]. Keep
away from heat and sources of ignition. Recommended storage temperature may vary, with
some suppliers suggesting 2-8°CJ[7].

o First Aid:

o Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical
attention[5][6].

o Skin: Wash off immediately with soap and plenty of water[6].

o Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical
attention[5][6].

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
advice[5][6].

Conclusion

Ethyl (4-bromobenzoyl)acetate is a high-value chemical intermediate with a well-defined
physicochemical and spectroscopic profile. Its true power lies in its synthetic versatility, offering
multiple reactive handles that researchers and drug development professionals can exploit to
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construct novel and complex molecular architectures. A thorough understanding of its
properties, reactivity, and safe handling procedures is paramount to leveraging its full potential
in the advancement of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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